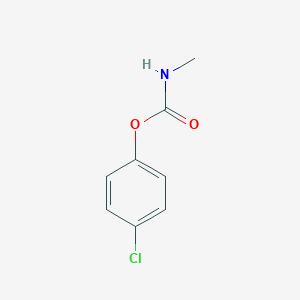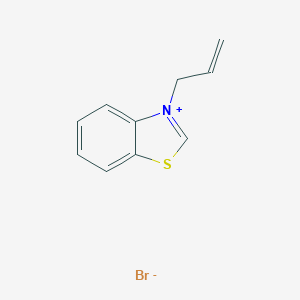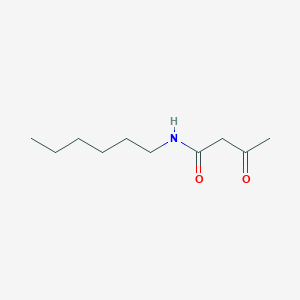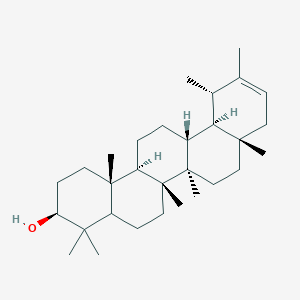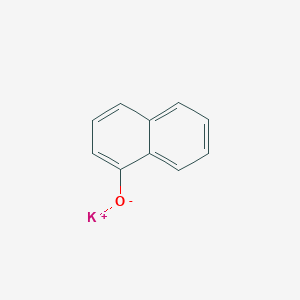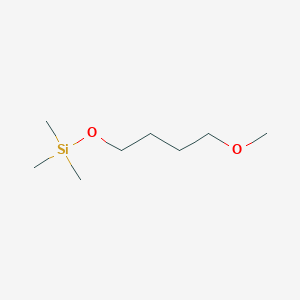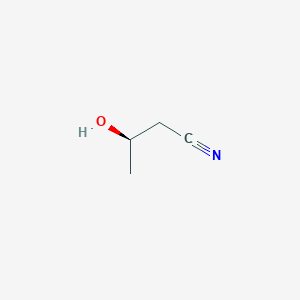
(R)-3-Hydroxybutanenitrile
Übersicht
Beschreibung
(R)-3-Hydroxybutanenitrile is a chiral molecule that serves as an important synthon in the synthesis of various pharmaceuticals and chemicals. It is closely related to (R)-3-hydroxybutyric acid, a compound that forms the basis of several polymers and copolymers with potential applications in biodegradable materials . The hydroxynitrile group in (R)-3-Hydroxybutanenitrile is a functional moiety that can be transformed into different chemical groups, making it a versatile intermediate in organic synthesis .
Synthesis Analysis
The synthesis of (R)-3-Hydroxybutanenitrile and its derivatives can be achieved through chemical and enzymatic methods. Enzymatic resolution of racemic mixtures has been employed to obtain optically pure compounds, which are crucial for the production of enantiomerically pure pharmaceuticals . For instance, lipase-catalyzed enantiomer separation has been used to synthesize (R)-GABOB and (R)-carnitine hydrochloride, both of which are derived from (R)-3-Hydroxybutanenitrile . Additionally, the synthesis of oligomers containing (R)-3-hydroxybutanoate residues has been reported, which are useful for studying the stereoselectivity of enzymatic cleavage .
Molecular Structure Analysis
The molecular structure of (R)-3-Hydroxybutanenitrile-related compounds has been extensively studied using various spectroscopic techniques. For example, NMR spectroscopy has been used to investigate the complex formation between dimeric (R)-3-hydroxybutanoic acid and β-cyclodextrin, revealing insights into the molecular interactions and conformation . X-ray crystallography has provided detailed information on the solid-state structures of oligomers and polymers derived from (R)-3-hydroxybutanoic acid, as well as their crystal packing and bonding characteristics .
Chemical Reactions Analysis
(R)-3-Hydroxybutanenitrile can undergo various chemical reactions due to its functional groups. It can be transformed into amino acids, esters, and other derivatives that are relevant in medicinal chemistry . The reactivity of the hydroxyl and nitrile groups allows for the synthesis of complex molecules, such as bestatin and HIV protease inhibitors . Additionally, the compound's ability to form inclusion complexes and its interactions with enzymes highlight its potential in biocatalysis and material science .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-3-Hydroxybutanenitrile and its related compounds are influenced by their molecular structures. The copolymers of (R)-3-hydroxybutyric acid exhibit specific thermal properties and crystallinity, which can be tailored by varying the crystallization temperature . The oligomers' conformation in solution and their interactions with other molecules, such as phospholipid bilayers, have been characterized using circular dichroism and fluorescence spectroscopy . These properties are essential for understanding the material characteristics and for designing new materials with desired features.
Wissenschaftliche Forschungsanwendungen
1. Biocatalysis and Enzymatic Reactions
(R)-3-Hydroxybutanenitrile plays a significant role in biocatalytic processes. Studies demonstrate its use in asymmetric hydrolysis with various microorganisms like Rhodococcus sp., yielding amides and acids in high enantiomeric excesses. This enantioselective process is crucial in the production of chiral compounds used in pharmaceuticals and agrochemicals. Wu and Li (2003) investigated this using Rhodococcus sp. CGMCC 0497, finding effective reactions at lower temperatures (Wu & Li, 2003). Additionally, Kinfe et al. (2009) explored the kinetic resolution of various hydroxy nitriles using Rhodococcus rhodochrous ATCC BAA-870 (Kinfe et al., 2009).
2. Organoleptic Impact in Wine
In the food industry, particularly in wine production, the compound's enantiomers are researched for their influence on taste and aroma. Lytra et al. (2014) conducted a study on the distribution and impact of ethyl 3-hydroxybutanoate enantiomers in wine, finding significant differences in their levels between red and white wines and their contribution to fruity aromas (Lytra et al., 2014).
3. Synthesis and Catalysis
The compound is also pivotal in the synthesis of various organic compounds. Strub et al. (2016) reported its use in the synthesis and kinetic resolution of Morita-Baylis-Hillman adducts. They highlighted the effectiveness of certain lipases in achieving high enantiopurity, which is valuable in synthesizing enantiomerically pure chemicals for various applications (Strub, Garboś, & Lochyński, 2016).
4. Enantioselective Resolution and Synthesis
Kamal et al. (2006) demonstrated the lipase-mediated kinetic resolution of 3-hydroxy-4-trityloxybutanenitrile, leading to the synthesis of important intermediates for various pharmaceutical agents (Kamal, Khanna, Krishnaji, & Ramu, 2006). This showcases the compound's role in producing enantiomerically pure substances.
Eigenschaften
IUPAC Name |
(3R)-3-hydroxybutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-4(6)2-3-5/h4,6H,2H2,1H3/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAJQGCMSBKPB-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Hydroxybutanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




